Lilial

Overview

Description

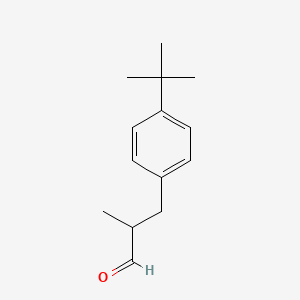

Lilial, also known as lysmeral, is a chemical compound commonly used as a perfume in cosmetic preparations and laundry powders, often under the name butylphenyl methylpropional . It is an aromatic aldehyde, naturally occurring in crow-dipper and tomato plants, and produced synthetically on a large scale .

Synthesis Analysis

This compound is produced at BASF through a double anodic oxidation of 4-tert-butyl-toluene . It is commonly produced and sold as a racemic mixture .Molecular Structure Analysis

The molecule has a chiral structure with a stereogenic center and thus occurs in two enantiomeric variants, an ®- and an (S)-isomer .Chemical Reactions Analysis

This compound, like most aldehydes, is not long term stable and tends to slowly oxidize on storage .Physical And Chemical Properties Analysis

This compound has a strong floral odor, reminiscent of cyclamen or lily of the valley . The different enantiomers of the compound do not contribute equally to its odor. The ®-enantiomer has a strong floral odor, whereas the (S)-enantiomer possesses no strong odor .Scientific Research Applications

Genomics and Evolution of Liliales

Chloroplast Genomics : Comparative genomics of four families from the Liliales order, including Lilium, has been analyzed using chloroplast genome sequences. This research provides vital information for plant systematics, biogeography, and biotechnology, due to the highly conserved nature of these genomes across species (Do, Kim, & Kim, 2013).

Phylogenomics and Biogeography : A study on the phylogenomics and historical biogeography of Liliales suggests an Australian origin for the order, with significant insights into its evolution and distribution patterns influenced by factors like long-distance dispersal and continental shifts (Givnish et al., 2016).

Pollen Structure and Diversity

- Pollen Morphology : Research on pollen structure within Liliales highlights its significant diversity in size, shape, apertures, and surface patterning. This diversity has implications for understanding the evolution of pollen characteristics in relation to the ecological adaptations of the order (Furness, Gregory, & Rudall, 2015).

Chemical and Biological Applications

Chemistry and Biological Activity : The Lilium genus is a rich source of chemical diversity, particularly steroidal glycosides, which have been extensively researched for over twenty years. Their traditional uses as food and medicine, along with their chemical diversity, make them a focus of natural products chemistry research (Munafo & Gianfagna, 2015).

Pharmacology of Lilium Genus : A comprehensive review on the traditional uses, phytochemistry, and pharmacology of the genus Lilium reveals its potential in treating various diseases, especially due to its anti-inflammatory and antioxidant properties. However, further in vivo studies and safety assessments are needed (Zhou, An, & Huang, 2021).

Mechanism of Action

Target of Action

Lilial, also known as 3-(4-(tert-Butyl)phenyl)-2-methylpropanal, is primarily used as a fragrance ingredient in various cosmetics and household products It has been under assessment as a potential endocrine disruptor , which means it may interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Mode of Action

The exact mode of action of this compound is not fully understood. As a potential endocrine disruptor, it is believed to interfere with the normal functioning of the endocrine system. Studies have shown that neither this compound nor its metabolites have agonistic activity towards estrogen or androgen receptors

Result of Action

The primary result of this compound’s action is its scent, which is why it is used as a fragrance ingredient. In terms of biological effects, it has been classified as a reproductive toxicant and is considered a potential endocrine disruptor . It has been found that neither this compound nor its metabolites have a negative effect on cell viability in the concentration range from 1 nm to 100 μm .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in the final products is typically low , which may affect its action and efficacy. Additionally, its use in cosmetic products was recently prohibited in the EU due to its classification as a reproductive toxicant . This regulatory environment significantly impacts the use and potential exposure to this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

Lilial has been classified as a reproductive toxicant and potential endocrine disruptor . This suggests that it may have effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It does not appear to have significant binding interactions with biomolecules, nor does it seem to cause enzyme inhibition or activation Changes in gene expression due to this compound exposure have not been reported

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFDHOLCGWZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026500 | |

| Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-54-6 | |

| Record name | Lilial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilial | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylbenzyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHENYL METHYLPROPIONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7540GJV69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

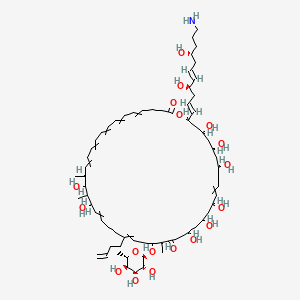

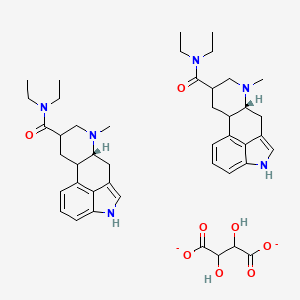

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)